molecular formula C15H13BrFNO5S B3648633 Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3648633
M. Wt: 418.2 g/mol
InChI Key: VTBPUIMSJYDNNS-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-fluoroaniline with chlorosulfonic acid to form 4-bromo-2-fluorophenylsulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfonamide group.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of derivatives with different halogens or functional groups.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Hydrolysis: Formation of 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetic acid.

Scientific Research Applications

Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulf

Properties

IUPAC Name

methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO5S/c1-22-15(19)9-23-11-3-5-12(6-4-11)24(20,21)18-14-7-2-10(16)8-13(14)17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPUIMSJYDNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

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